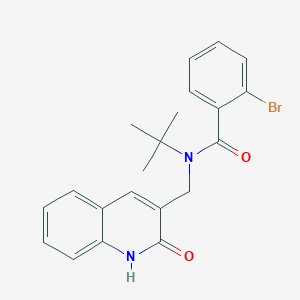
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide, also known as DPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPOP is a member of the oxadiazole family, which has been found to exhibit various biological activities, including antitumor, antimicrobial, antifungal, and antiviral properties.
Wissenschaftliche Forschungsanwendungen
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide has been found to have potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, this compound has been studied for its potential use as an anticancer agent. Studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. In pharmacology, this compound has been found to exhibit antimicrobial and antifungal activity, making it a potential candidate for the development of new antibiotics. In biochemistry, this compound has been studied for its ability to inhibit the activity of certain enzymes, making it a potential candidate for the development of enzyme inhibitors.
Wirkmechanismus
The mechanism of action of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide is not yet fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes involved in cell division and growth, leading to the inhibition of tumor growth. This compound may also act by disrupting the cell membrane of microorganisms, leading to their death.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been found to inhibit the activity of certain enzymes involved in cell division and growth. In addition, this compound has been found to exhibit antimicrobial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide in lab experiments is its potent antitumor activity against various cancer cell lines. This makes it a useful tool for studying the mechanisms of tumor growth and development. Another advantage is its antimicrobial and antifungal activity, making it a potential candidate for the development of new antibiotics. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for research on 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide. One area of research is the development of new derivatives of this compound with improved solubility and potency. Another area of research is the investigation of the mechanism of action of this compound, which is not yet fully understood. Further studies are also needed to determine the safety and toxicity of this compound in vivo, which will be important for its potential use as a therapeutic agent. Finally, future research could focus on the development of new applications for this compound, such as its use as a biochemical tool for studying enzyme activity and inhibition.
Synthesemethoden
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide can be synthesized by reacting 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine with o-tolylpropanoyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure this compound.
Eigenschaften
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-13-6-4-5-7-15(13)21-18(24)10-11-19-22-20(23-27-19)14-8-9-16(25-2)17(12-14)26-3/h4-9,12H,10-11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLOZWIIDSIVIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


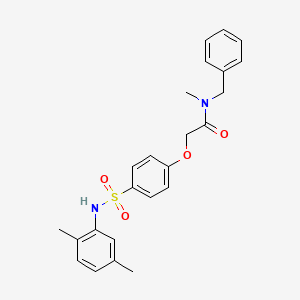

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698276.png)
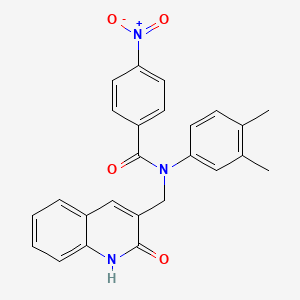
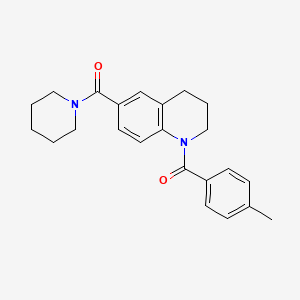

![4-((1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7698322.png)
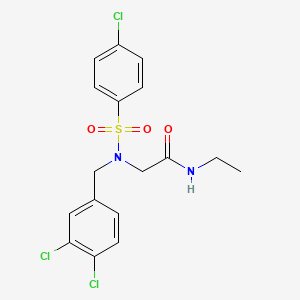
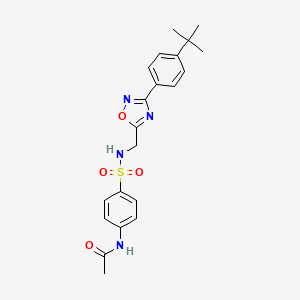

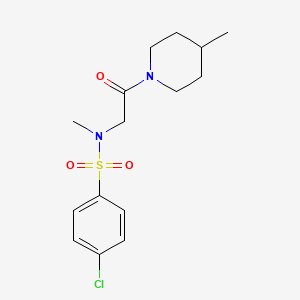
![(Z)-N1-((5-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)furan-2-yl)methyl)-N2-phenyloxalamide](/img/structure/B7698342.png)
